![molecular formula C17H16FN3O3 B2974168 2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034377-25-6](/img/structure/B2974168.png)
2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, commonly known as FPEA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. FPEA belongs to the class of compounds known as pyrazole derivatives and has been shown to exhibit a range of biological activities.
Mechanism Of Action
The mechanism of action of FPEA is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
FPEA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, induce apoptosis in cancer cells, and inhibit the formation of new blood vessels in tumors.
Advantages And Limitations For Lab Experiments
One of the advantages of using FPEA in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using FPEA is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on FPEA. One potential area of research is the development of more efficient synthesis methods for FPEA. Another area of research is the investigation of FPEA's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of FPEA and its potential side effects.
Synthesis Methods
The synthesis of FPEA can be achieved through a multistep process involving several chemical reactions. The first step involves the synthesis of 2-fluoroanisole, which is then converted to 2-(2-fluorophenoxy)acetic acid. The final step involves the reaction of 2-(2-fluorophenoxy)acetic acid with 4-(furan-2-yl)-1H-pyrazole-1-ethanamine to form FPEA.
Scientific Research Applications
FPEA has been extensively studied for its potential therapeutic properties. One of the most promising areas of research involves its use as an anticancer agent. Studies have shown that FPEA can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-14-4-1-2-5-16(14)24-12-17(22)19-7-8-21-11-13(10-20-21)15-6-3-9-23-15/h1-6,9-11H,7-8,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBVMLIGYKYGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide |
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